molecular formula C8H8BrFN2O2 B8146139 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carboxylic acid

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carboxylic acid

Cat. No.: B8146139
M. Wt: 263.06 g/mol
InChI Key: GKLUUXLZSUHEEA-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, dimethylamino, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-(dimethylamino)-3-fluoropyridine followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to certain biological targets, while the bromine and fluorine atoms can influence its electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-3-fluoropyridine-4-carboxylic acid: Lacks the bromine substitution.

    5-Bromo-3-fluoropyridine-4-carboxylic acid: Lacks the dimethylamino group.

    5-Bromo-2-(dimethylamino)pyridine-4-carboxylic acid: Lacks the fluorine substitution.

Uniqueness

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carboxylic acid is unique due to the combination of bromine, dimethylamino, and fluorine substitutions on the pyridine ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-(dimethylamino)-3-fluoropyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O2/c1-12(2)7-6(10)5(8(13)14)4(9)3-11-7/h3H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLUUXLZSUHEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=C1F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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